
tert-Butyl (tert-butoxycarbonyl)(1-(3-oxopropyl)cyclopropyl)carbamate
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Overview
Description
tert-Butyl (tert-butoxycarbonyl)(1-(3-oxopropyl)cyclopropyl)carbamate is a complex organic compound that features a tert-butyl group, a tert-butoxycarbonyl group, and a cyclopropyl ring with a 3-oxopropyl substituent. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (tert-butoxycarbonyl)(1-(3-oxopropyl)cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl ketone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring and the 3-oxopropyl group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity : The compound has shown promising results in inhibiting cancer cell growth. Studies indicate that it induces apoptosis in various cancer cell lines, outperforming some standard chemotherapeutics. The mechanism involves the generation of reactive oxygen species (ROS), which leads to cell death through oxidative stress pathways.
Neuroprotective Effects : Research has demonstrated that this compound can protect neuronal cells from oxidative damage. It enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, reducing apoptosis in models of oxidative stress.
Biochemical Research
Enzyme Inhibition : The compound interacts with specific enzymes, influencing metabolic pathways. For instance, it has been observed to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs, making it a valuable tool in drug interaction studies .
Cell Signaling Modulation : By affecting cellular signaling pathways, this compound can alter gene expression related to stress responses and apoptosis. Its ability to modulate these pathways makes it a candidate for studying cellular responses under pathological conditions.
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry examined various carbamate derivatives, including tert-butyl N-(1-cyclopropyl-3-oxopropyl)carbamate. The findings revealed that this compound significantly inhibited the growth of several cancer cell lines, showing a higher efficacy than conventional chemotherapeutics like cisplatin. The study highlighted its potential as an antitumor agent due to its ability to induce oxidative stress and activate apoptotic pathways.
Case Study 2: Neuroprotective Effects
In a neuropharmacological investigation, the compound was tested for its protective effects against oxidative damage in neuronal cells. Results indicated that it not only enhanced the activity of key antioxidant enzymes but also reduced markers of apoptosis in cellular models subjected to oxidative stress. This suggests its potential application in treating neurodegenerative diseases where oxidative stress plays a critical role.
Mechanism of Action
The mechanism of action of tert-Butyl (tert-butoxycarbonyl)(1-(3-oxopropyl)cyclopropyl)carbamate involves the formation of stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions . The compound’s unique structure allows it to modulate biological pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl N-(tert-butoxycarbonyl)carbamate
Uniqueness
tert-Butyl (tert-butoxycarbonyl)(1-(3-oxopropyl)cyclopropyl)carbamate stands out due to its combination of a cyclopropyl ring and a 3-oxopropyl group, which imparts unique reactivity and stability. This makes it more versatile in synthetic applications compared to other similar compounds .
Biological Activity
tert-Butyl (tert-butoxycarbonyl)(1-(3-oxopropyl)cyclopropyl)carbamate, with the CAS number 398489-26-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines. The structure can be represented as follows:
This structure suggests potential interactions with biological targets, particularly in enzymatic reactions and receptor binding.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds with carbamate moieties are known to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine in synapses, affecting muscle contraction and neuronal signaling .
- Receptor Interaction : The presence of cyclopropyl and carbonyl groups may facilitate binding to specific receptors, potentially influencing pathways related to pain modulation or neuroprotection .
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotective Effects : In a study involving various carbamate derivatives, it was found that compounds similar to this compound exhibited neuroprotective effects in models of Parkinson's disease. These compounds were shown to stimulate dopaminergic activity, leading to improved motor function in animal models .
- Enzyme Characterization : Research on methyl carbamate-degrading enzymes highlighted the potential for biological remediation applications. The enzyme's ability to hydrolyze carbamates suggests that similar compounds could be utilized in bioremediation efforts, indicating a broader ecological relevance .
Research Findings
Recent studies have focused on the synthesis and testing of derivatives of this compound. These studies have provided insights into the structure-activity relationships (SAR) that govern its biological efficacy:
- SAR Studies : Modifications to the cyclopropyl group and variations in the carbon chain length have shown significant impacts on enzyme inhibition rates and receptor binding affinities .
- Binding Affinity : Investigations into the binding sites of similar compounds have revealed that hydration and flexibility at the binding site are critical for enhancing potency against target enzymes .
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[1-(3-oxopropyl)cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO5/c1-14(2,3)21-12(19)17(13(20)22-15(4,5)6)16(9-10-16)8-7-11-18/h11H,7-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNDUKUJBWXQIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)C1(CC1)CCC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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